Cas no 17543-94-1 (5-Bromo-1H-pyrrole-2-carboxamide)

5-Bromo-1H-pyrrole-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- 5-Bromo-1H-pyrrole-2-carboxamide
- 1H-Pyrrole-2-carboxamide,5-bromo-
- 5-Bromopyrrole-2-carboxamide
- 1H-Pyrrole-2-carboxamide,5-bromo
- 2-Brom-pyrrol-2-carbonsaeureamid
- 5-Bromopyrrole-2-carboamide
- 5-bromo-pyrrole-2-carboxylic acid amide
- Bromopyrrole-2-carboxamide
- 5-BroMopyrrole-2-carboxaM...
- PB34419
- 1H-Pyrrole-2-carboxamide, 5-bromo-
- BDBM50478443
- AKOS016002741
- AS-34589
- 17543-94-1
- CHEMBL449714
- DTXSID10439564
- CS-0050646
- DB-368301
- DTXCID90390386
- 5-Bromo-1H-pyrrole-2-carboxamide;5-BroMopyrrole-2-carboxaMide;5-BroMopyrrole-2-carboxaM
-
- MDL: MFCD09801029
- インチ: InChI=1S/C5H5BrN2O/c6-4-2-1-3(8-4)5(7)9/h1-2,8H,(H2,7,9)
- InChIKey: IUCIXLJBQZTUQS-UHFFFAOYSA-N
- ほほえんだ: C1=C(C(=O)N)NC(=C1)Br
計算された属性
- せいみつぶんしりょう: 187.95900
- どういたいしつりょう: 187.95853g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 128
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 58.9Ų
じっけんとくせい
- 密度みつど: 1.841±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 136-138 ºC
- ふってん: 370.1°Cat760mmHg
- フラッシュポイント: 177.7°C
- 屈折率: 1.647
- ようかいど: 微溶性(3.6 g/l)(25ºC)、
- PSA: 58.88000
- LogP: 1.57640
5-Bromo-1H-pyrrole-2-carboxamide セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
-
危険物標識:
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-Bromo-1H-pyrrole-2-carboxamide 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
5-Bromo-1H-pyrrole-2-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120733-250MG |
5-bromo-1H-pyrrole-2-carboxamide |
17543-94-1 | 97% | 250MG |
¥ 1,485.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120733-5G |
5-bromo-1H-pyrrole-2-carboxamide |
17543-94-1 | 97% | 5g |
¥ 11,127.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120733-1G |
5-bromo-1H-pyrrole-2-carboxamide |
17543-94-1 | 97% | 1g |
¥ 3,709.00 | 2023-04-14 | |
eNovation Chemicals LLC | D782788-1g |
5-bromo-1h-pyrrole-2-carboxamide |
17543-94-1 | 95% | 1g |
$488 | 2024-07-28 | |
Fluorochem | 220675-5g |
5-Bromo-1H-pyrrole-2-carboxamide |
17543-94-1 | 95% | 5g |
£1857.00 | 2022-03-01 | |
eNovation Chemicals LLC | D782788-250mg |
5-bromo-1h-pyrrole-2-carboxamide |
17543-94-1 | 95% | 250mg |
$148 | 2024-07-28 | |
eNovation Chemicals LLC | D498911-250MG |
5-bromo-1H-pyrrole-2-carboxamide |
17543-94-1 | 97% | 250mg |
$275 | 2024-07-21 | |
Chemenu | CM103877-1g |
5-bromo-1H-pyrrole-2-carboxamide |
17543-94-1 | 95%+ | 1g |
$738 | 2023-03-07 | |
eNovation Chemicals LLC | D498911-500MG |
5-bromo-1H-pyrrole-2-carboxamide |
17543-94-1 | 97% | 500mg |
$465 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120733-1g |
5-bromo-1H-pyrrole-2-carboxamide |
17543-94-1 | 97% | 1g |
¥3708.0 | 2024-04-23 |
5-Bromo-1H-pyrrole-2-carboxamide 関連文献
-
Mei-Jun Chu,Meng Li,He Ma,Ping-Lin Li,Guo-Qiang Li RSC Adv. 2022 12 7789
5-Bromo-1H-pyrrole-2-carboxamideに関する追加情報
Introduction to 5-Bromo-1H-pyrrole-2-carboxamide (CAS No. 17543-94-1)
5-Bromo-1H-pyrrole-2-carboxamide (CAS No. 17543-94-1) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a brominated pyrrole ring and a carboxamide functional group. These structural features contribute to its potential as a lead compound in the development of novel therapeutic agents.
The bromine atom in the 5-Bromo-1H-pyrrole-2-carboxamide molecule plays a crucial role in modulating its biological activity. Bromine is known for its ability to enhance the lipophilicity of molecules, which can improve their cell membrane permeability and bioavailability. This property makes 5-Bromo-1H-pyrrole-2-carboxamide an attractive candidate for drug discovery, particularly in the design of drugs targeting specific receptors or enzymes.
Recent studies have highlighted the potential of 5-Bromo-1H-pyrrole-2-carboxamide in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent anti-inflammatory properties. The researchers found that 5-Bromo-1H-pyrrole-2-carboxamide effectively inhibits the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in both in vitro and in vivo models. This finding suggests that 5-Bromo-1H-pyrrole-2-carboxamide could be developed into a new class of anti-inflammatory drugs with fewer side effects compared to existing treatments.
In addition to its anti-inflammatory properties, 5-Bromo-1H-pyrrole-2-carboxamide has shown promise in cancer research. A study published in the Cancer Research journal demonstrated that this compound has selective cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action involves the induction of apoptosis through the activation of caspase pathways and the inhibition of cell cycle progression. These findings indicate that 5-Bromo-1H-pyrrole-2-carboxamide could be a valuable lead compound for the development of novel anticancer agents.
The structural flexibility of 5-Bromo-1H-pyrrole-2-carboxamide also allows for extensive chemical modifications to optimize its pharmacological properties. Researchers have explored various derivatives by substituting different functional groups on the pyrrole ring or modifying the carboxamide moiety. These modifications have led to the discovery of compounds with enhanced potency, selectivity, and pharmacokinetic profiles. For example, a recent study published in the Bioorganic & Medicinal Chemistry Letters reported that a series of 5-Bromo-1H-pyrrole-2-carboxamide derivatives exhibited improved solubility and metabolic stability, which are critical factors for successful drug development.
The synthesis of 5-Bromo-1H-pyrrole-2-carboxamide is well-documented in the literature and can be achieved through several synthetic routes. One common approach involves the reaction of 5-bromopyrrole with an appropriate amine under mild conditions. The choice of amine can significantly influence the final product's properties, allowing for fine-tuning of the compound's biological activity. Additionally, recent advancements in green chemistry have led to more environmentally friendly synthetic methods for producing 5-Bromo-1H-pyrrole-2-carboxamide, which is an important consideration for sustainable pharmaceutical manufacturing.
In conclusion, 5-Bromo-1H-pyrrole-2-carboxamide (CAS No. 17543-94-1) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it a valuable lead compound for developing new therapeutic agents targeting inflammation and cancer. Ongoing research continues to explore its potential and optimize its properties for clinical use.
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